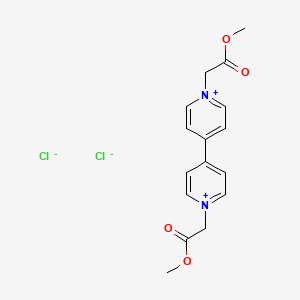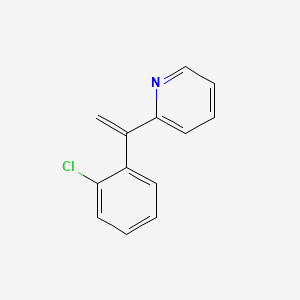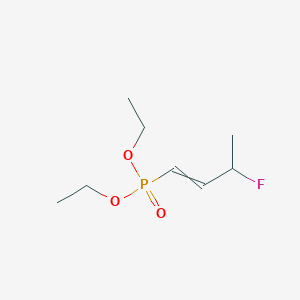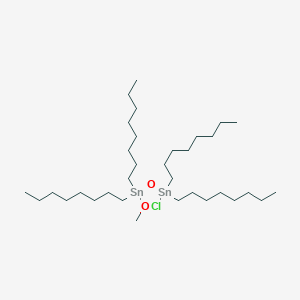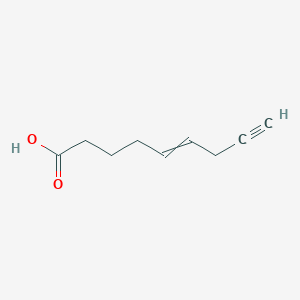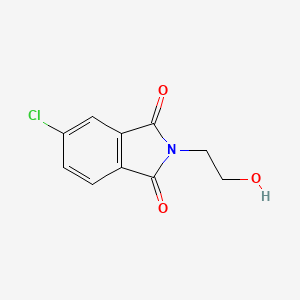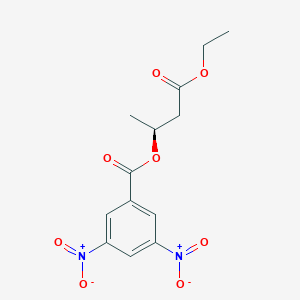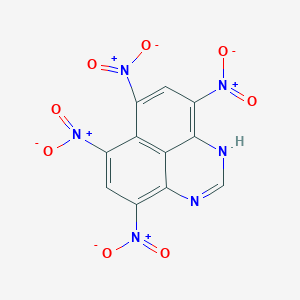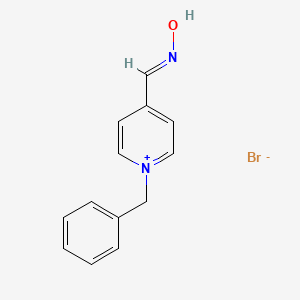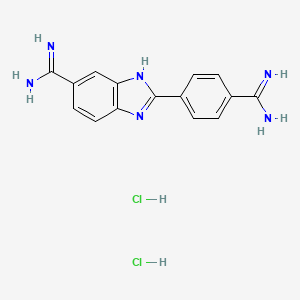
2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is a chemical compound known for its applications in various scientific research fields. It is often used in industrial and research settings due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride typically involves the reaction of 4-(Aminoiminomethyl)aniline with 1H-benzimidazole-5-carboximidamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in various chemical reactions and synthesis.
Biology: In studies involving cellular processes and molecular interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Diamidino-2-phenylindole dihydrochloride
- 1H-Indole-6-carboximidamide, 2-[4-(aminoiminomethyl)phenyl]-, dihydrochloride
Uniqueness
2-(4-(Aminoiminomethyl)phenyl)-1H-benzimidazole-5-carboximidamide dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
74027-83-1 |
|---|---|
Formule moléculaire |
C15H16Cl2N6 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H14N6.2ClH/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15;;/h1-7H,(H3,16,17)(H3,18,19)(H,20,21);2*1H |
Clé InChI |
VGONKQVRBFPZQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)
